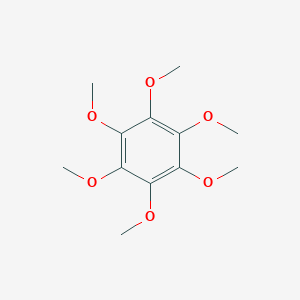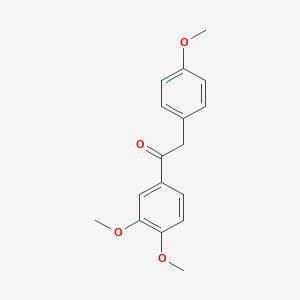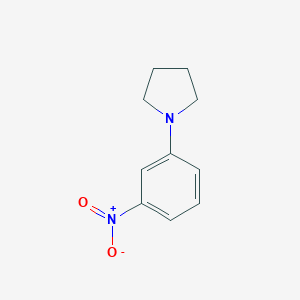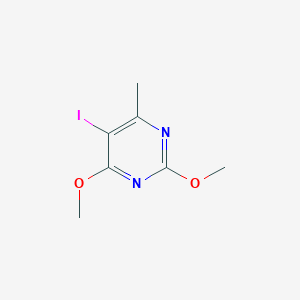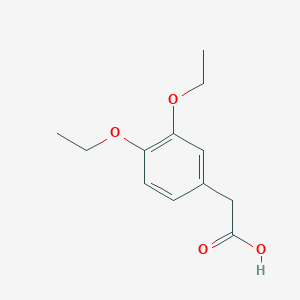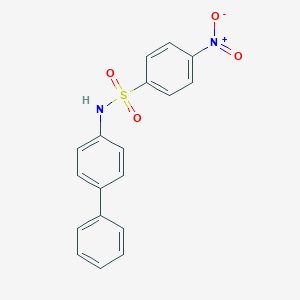
4-nitro-N-(4-phenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(4-phenylphenyl)benzenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Mechanism Of Action
4-nitro-N-(4-phenylphenyl)benzenesulfonamide acts as a chloride channel blocker by binding to the channel and preventing the movement of chloride ions across the cell membrane. This can lead to a variety of physiological effects, such as changes in cell volume and ion concentration. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit other ion channels, such as the potassium channel and the calcium channel.
Biochemical And Physiological Effects
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which can lead to the accumulation of mucus in the lungs and other organs. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit the activity of VRAC, which can affect cell volume regulation and cell migration. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of CaCC, which can affect smooth muscle contraction and intestinal secretion.
Advantages And Limitations For Lab Experiments
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has also been widely studied and has a well-established mechanism of action. However, there are also some limitations to its use. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have some off-target effects, such as inhibiting the activity of other ion channels. Additionally, it can be difficult to control the concentration of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in experiments, as it has poor solubility in water.
Future Directions
There are several future directions for research involving 4-nitro-N-(4-phenylphenyl)benzenesulfonamide. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Another area of interest is the study of the physiological effects of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in different cell types and tissues. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide could be used in the development of new therapies for diseases such as cystic fibrosis and hypertension.
Synthesis Methods
The synthesis of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylphenylamine. This reaction results in the formation of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been used in various scientific research studies due to its ability to block chloride channels. It has been found to be particularly useful in the study of cystic fibrosis, as it can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been used in the study of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC).
properties
CAS RN |
28842-70-8 |
|---|---|
Product Name |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
Molecular Formula |
C18H14N2O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-10-12-18(13-11-17)25(23,24)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H |
InChI Key |
INGUMVZZOPPYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



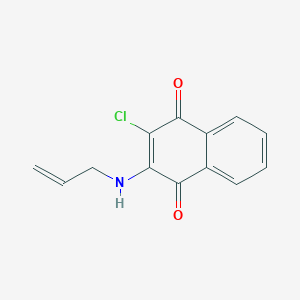
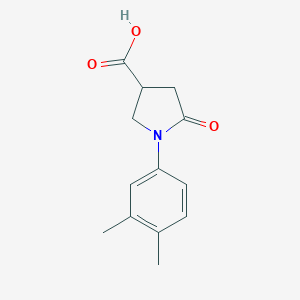
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
